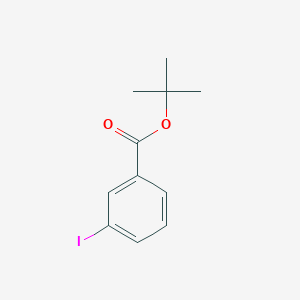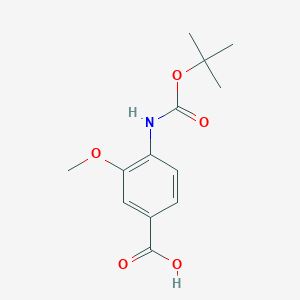
1-Isobutylindazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutylindazole-3-carboxylic acid (IBICA) is a synthetic compound that belongs to the family of indazole carboxylic acids. It has gained significant attention in recent years due to its potential use in scientific research. IBICA is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Wirkmechanismus
The exact mechanism of action of 1-Isobutylindazole-3-carboxylic acid is not fully understood. However, it is believed to act through multiple pathways. 1-Isobutylindazole-3-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. 1-Isobutylindazole-3-carboxylic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 1-Isobutylindazole-3-carboxylic acid has been found to scavenge free radicals, which could be responsible for its anti-oxidant properties.
Biochemical and Physiological Effects:
1-Isobutylindazole-3-carboxylic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-Isobutylindazole-3-carboxylic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 1-Isobutylindazole-3-carboxylic acid has been found to scavenge free radicals, which could be responsible for its anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-Isobutylindazole-3-carboxylic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 1-Isobutylindazole-3-carboxylic acid has also been found to exhibit a wide range of biological activities, which makes it a versatile compound for scientific research. However, 1-Isobutylindazole-3-carboxylic acid has some limitations for lab experiments. The synthesis of 1-Isobutylindazole-3-carboxylic acid is a multi-step process, which requires expertise and specialized equipment. Furthermore, the overall yield of the synthesis is relatively low, which could limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for 1-Isobutylindazole-3-carboxylic acid research. One possible direction is to study the potential use of 1-Isobutylindazole-3-carboxylic acid in the treatment of inflammatory diseases, such as rheumatoid arthritis. Another possible direction is to study the potential use of 1-Isobutylindazole-3-carboxylic acid in the treatment of cancer. Furthermore, future research could focus on the optimization of the synthesis method to increase the overall yield of 1-Isobutylindazole-3-carboxylic acid. Overall, 1-Isobutylindazole-3-carboxylic acid has the potential to be a valuable tool for scientific research in various fields.
Synthesemethoden
The synthesis of 1-Isobutylindazole-3-carboxylic acid involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 1-(2,4-dimethoxyphenyl)-2-nitropropene, which is then reduced to 1-(2,4-dimethoxyphenyl)propan-2-amine. The final step involves the cyclization of the amine with ethyl chloroformate to form 1-Isobutylindazole-3-carboxylic acid. The overall yield of the synthesis is reported to be around 20%.
Wissenschaftliche Forschungsanwendungen
1-Isobutylindazole-3-carboxylic acid has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory properties, where it was found to inhibit the production of pro-inflammatory cytokines. 1-Isobutylindazole-3-carboxylic acid has also been studied for its anti-tumor properties, where it was found to induce apoptosis in cancer cells. Furthermore, 1-Isobutylindazole-3-carboxylic acid has been found to exhibit anti-oxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
173600-13-0 |
|---|---|
Produktname |
1-Isobutylindazole-3-carboxylic acid |
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1-(2-methylpropyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-14-10-6-4-3-5-9(10)11(13-14)12(15)16/h3-6,8H,7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
HWQCQMWXYMLCDR-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=CC=CC=C2C(=N1)C(=O)O |
Kanonische SMILES |
CC(C)CN1C2=CC=CC=C2C(=N1)C(=O)O |
Synonyme |
1-ISOBUTYLINDAZOLE-3-CARBOXYLIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



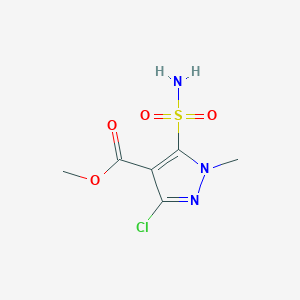
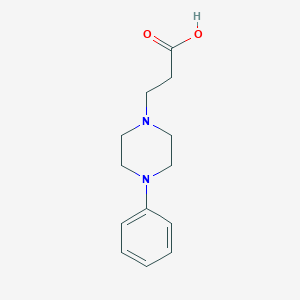
![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)
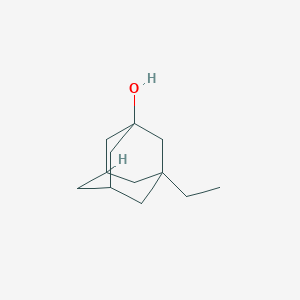
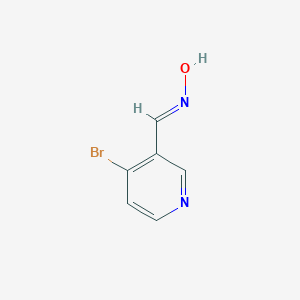
![2-(Dichloromethyl)imidazo[1,2-a]pyridine](/img/structure/B179871.png)
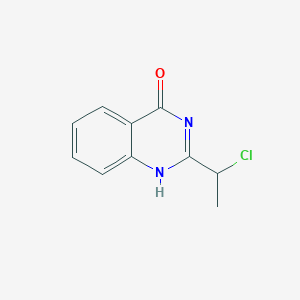
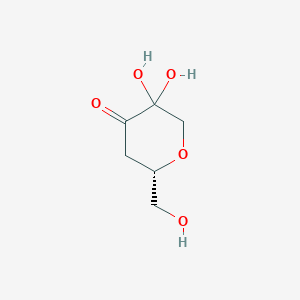
![tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B179880.png)

